molecular formula C14H11BrN2O3 B2794640 (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939893-38-6

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

Cat. No.: B2794640
CAS No.: 939893-38-6
M. Wt: 335.157
InChI Key: UUPNCSBTLQGEQY-SXGWCWSVSA-N
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Description

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a complex organic compound with a unique structure that includes a bromobenzyl group and a nitrophenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then treated with ammonium acetate to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
  • (2-fluorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
  • (2-iodobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate

Uniqueness

Compared to similar compounds, (2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-14-4-2-1-3-12(14)10-16(18)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPNCSBTLQGEQY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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